![molecular formula C26H37N5O8S2 B565041 Bendamustine Bis-mercapturic Acid-d6 CAS No. 1356930-62-5](/img/structure/B565041.png)
Bendamustine Bis-mercapturic Acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bendamustine Bis-mercapturic Acid-d6” is a biochemical used for proteomics research . It has a molecular formula of C26H31D6N5O8S2 and a molecular weight of 617.77 .
Physical And Chemical Properties Analysis
“Bendamustine Bis-mercapturic Acid-d6” has a molecular weight of 617.77 . Other physical and chemical properties specific to “Bendamustine Bis-mercapturic Acid-d6” were not found in the search results.
Aplicaciones Científicas De Investigación
Metabolic Profiling and Characterization
Research on bendamustine, including studies on its deuterated forms like Bendamustine Bis-mercapturic Acid-d6, has primarily focused on understanding its metabolic fate and the identification of its metabolites. Studies have shown that bendamustine undergoes extensive metabolism involving oxidative and/or hydrolytic dehalogenation, N-dealkylation, and conjugation pathways, leading to the formation of various metabolites, including mercapturic acids and sulfoxides. These metabolites are critical for assessing the drug's pharmacokinetics and potential toxicity profiles (Chovan et al., 2007; Teichert et al., 2009; Dubbelman et al., 2012).
Synthesis and Chemical Modifications
Efforts in synthesizing deuterated versions of bendamustine, such as Bendamustine Bis-mercapturic Acid-d6, have been driven by the need for stable isotope-labeled compounds for clinical studies and improved therapeutic profiles. An effective method for the regioselective deuteration of bendamustine was developed to achieve high deuterium incorporation, which is crucial for pharmacokinetic and metabolic studies (Liu et al., 2018).
Mechanistic Insights and Therapeutic Applications
Bendamustine's mechanism of action, including its inhibition of STAT3 signaling and induction of apoptosis in cancer cells, has been a significant area of interest. It differentiates bendamustine from other alkylating agents by its unique ability to bind to DNA and interfere with its replication, contributing to its therapeutic efficacy in treating hematological malignancies (Iwamoto et al., 2017).
Mecanismo De Acción
Target of Action
Bendamustine Bis-mercapturic Acid-d6 is a labeled metabolite of Bendamustine . Bendamustine is primarily used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . The primary targets of Bendamustine are both active and quiescent cells .
Mode of Action
Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .
Biochemical Pathways
It is known that bendamustine differs from other alkylating agents in its effects on dna repair and cell cycle progression .
Pharmacokinetics
The parent compound, bendamustine, is known to have significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (cll), including in patients with disease refractory to conventional alkylating agents and rituximab .
Result of Action
The result of Bendamustine’s action is cell death, caused by intra- and inter-strand crosslinks between DNA bases . Bendamustine can induce cell death through both apoptotic and nonapoptotic pathways, thereby retaining activity even in cells without a functional apoptotic pathway .
Action Environment
It is known that the parent compound, bendamustine, has a superior toxicity profile compared to that of conventional alkylating agents .
Propiedades
IUPAC Name |
4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-GFRDMBKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Bis-mercapturic Acid-d6 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.